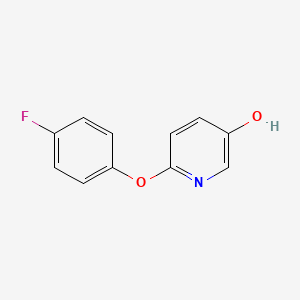

6-(4-Fluorophenoxy)pyridin-3-ol

Description

Contextualization within Substituted Pyridinols and Fluorinated Phenoxy-Containing Heterocycles

Substituted pyridinols and their isomeric forms, pyridones, are a class of six-membered heterocyclic compounds that have garnered considerable attention in drug discovery. acs.org The pyridine (B92270) ring, a common feature in many bioactive molecules, can be readily functionalized at various positions, allowing for the fine-tuning of a compound's physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity. acs.org This adaptability makes them valuable building blocks in the design of molecules that can effectively interact with biological targets. acs.org Substituted pyridines have been investigated for a wide range of pharmacological activities, including as dopamine (B1211576) transporter inhibitors and antioxidants. ekb.eggoogle.com

The incorporation of fluorine into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated phenoxy-containing heterocycles are a prominent class of compounds that leverage these benefits. nih.gov The fluorine atom's high electronegativity can influence the electronic properties of the entire molecule, often leading to improved potency and a better pharmacokinetic profile. nih.gov The use of fluorinated heterocycles is a recurring theme in the development of new drugs, with numerous FDA-approved medications containing this structural feature. nih.govnih.gov

The compound 6-(4-Fluorophenoxy)pyridin-3-ol sits (B43327) at the intersection of these two important classes of molecules. It combines the versatile pyridinol core with the advantageous properties of a fluorinated phenoxy moiety, making it a "privileged scaffold" in drug discovery. nih.gov

Significance of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold is particularly significant in the development of kinase inhibitors, a major class of targeted cancer therapies. ed.ac.uk Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk The structure of this compound provides a foundation for designing molecules that can fit into the ATP-binding site of specific kinases, thereby inhibiting their activity and halting cancer cell proliferation.

Research has shown that derivatives of this scaffold can act as potent inhibitors of various kinases, including c-Met, a receptor tyrosine kinase implicated in tumor progression and metastasis. researchgate.net The 4-fluorophenoxy group can engage in specific interactions within the kinase binding site, while the pyridin-3-ol portion can be further modified to enhance potency and selectivity.

The versatility of the this compound scaffold extends to its synthetic accessibility. The synthesis of related structures, such as 6-(4-fluorophenoxy)pyridine-3-carboxylic acid, has been documented, providing pathways for the creation of diverse libraries of analogues for biological screening. nih.gov

Overview of Current Research Trajectories for this compound Analogues

Current research is actively exploring the potential of this compound analogues in various therapeutic areas, with a primary focus on oncology. Scientists are designing and synthesizing novel derivatives with the aim of improving their potency, selectivity, and drug-like properties.

One major research trajectory involves the development of potent inhibitors of receptor tyrosine kinases such as TAM and MET. acs.org For instance, analogues featuring a pyrazolo[3,4-b]pyridine core attached to the 4-(4-amino-2-fluorophenoxy) moiety have shown promise as TAM-MET inhibitors. acs.org

Another area of investigation is the development of c-Met kinase inhibitors. A study on 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives, which share a similar structural motif, revealed a compound with an IC50 of 8.2 nM against c-Met kinase and potent cytotoxicity against a c-Met-addicted cancer cell line. researchgate.net

Furthermore, research into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR) highlights the broad applicability of pyridine-based scaffolds in overcoming drug resistance in cancer. nih.gov

The table below summarizes the biological activities of selected analogues and related compounds, demonstrating the ongoing efforts to leverage the this compound scaffold for therapeutic benefit.

| Compound/Derivative Class | Target | Biological Activity/Finding | Reference |

| 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives | c-Met kinase | IC50 of 8.2 nM for the most promising candidate against c-Met kinase. | researchgate.net |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT and EGFRT790M | Compound 8a showed IC50 values of 0.099 and 0.123 µM against EGFRWT and EGFRT790M, respectively. | nih.gov |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K/Akt pathway | Compounds 7i and 7m showed potent inhibitory activity against HCC827 cells with IC50 values of 1.12 µM and 1.20 µM, respectively. | nih.gov |

| 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives | Topoisomerase I | Compounds 18f and 18g demonstrated potent Topoisomerase I inhibition. | nih.gov |

| (R)-2-((4-(4-amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol | TAM and MET kinases | Core motif for potent TAM-MET inhibitors. | acs.org |

Properties

IUPAC Name |

6-(4-fluorophenoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-1-4-10(5-2-8)15-11-6-3-9(14)7-13-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISINCVBHRXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 6 4 Fluorophenoxy Pyridin 3 Ol

Established Synthetic Routes to 6-(4-Fluorophenoxy)pyridin-3-ol

The formation of the this compound scaffold is accessible through several reliable synthetic pathways. These routes often employ transition-metal catalysis or proceed via the transformation of functionalized pyridine (B92270) precursors.

Palladium-Catalyzed Coupling Reactions for Phenoxy-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for forming the crucial C-O bond between the pyridine and phenoxy moieties. The Suzuki-Miyaura coupling, in particular, is a highly efficient method for this purpose. nih.gov In a typical approach, a suitably substituted pyridyl halide or triflate can be coupled with a fluorophenol derivative in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A plausible synthetic route would involve the coupling of 6-chloro-3-hydroxypyridine with 4-fluorophenol (B42351). The judicious selection of the palladium catalyst and ligand is critical to ensure high yields and selectivity. For instance, catalysts like palladium acetate (B1210297) combined with ligands such as triphenylphosphine (B44618) or more advanced biarylphosphine ligands can be effective. nih.gov The reaction conditions, including the choice of base (e.g., potassium carbonate, cesium carbonate) and solvent (e.g., toluene, dioxane), are optimized to facilitate the reductive elimination step that forms the desired ether linkage.

Table 1: Representative Conditions for Palladium-Catalyzed Etherification

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |

| PdCl₂(dppf) | - | NaOt-Bu | THF | 80 |

This table presents hypothetical yet plausible conditions based on general knowledge of palladium-catalyzed C-O bond formation.

Derivatization from 6-(4-Fluorophenoxy)-3-aminopyridine Precursors

An alternative strategy involves the synthesis of a 3-aminopyridine (B143674) precursor, which can then be converted to the desired 3-hydroxypyridine. This approach can be advantageous if the amino-substituted intermediate is more readily accessible. The synthesis of related amino-phenoxy compounds has been described, often involving a nucleophilic aromatic substitution (SNAr) reaction where an aminophenol displaces a leaving group on the pyridine ring. acs.org

Once 6-(4-fluorophenoxy)-3-aminopyridine is obtained, it can be transformed into this compound via a diazotization reaction followed by hydrolysis. In this two-step process, the primary amine is first treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is typically unstable and is immediately subjected to hydrolysis by heating in an aqueous medium to yield the corresponding phenol.

Utilization of (6-(4-Fluorophenoxy)pyridin-3-yl)boronic Acid as a Synthetic Intermediate

Boronic acids are versatile and stable intermediates in organic synthesis, widely used in cross-coupling reactions. nih.govresearchgate.net The synthesis of (6-(4-fluorophenoxy)pyridin-3-yl)boronic acid provides a key building block that can be subsequently oxidized to the target pyridin-3-ol. The preparation of pyridylboronic acids can be achieved through the reaction of a lithiated pyridine derivative with a trialkyl borate (B1201080). orgsyn.org

For the synthesis of the title compound, 6-(4-fluorophenoxy)-3-bromopyridine could be treated with n-butyllithium at low temperatures to generate the corresponding 3-lithiopyridine intermediate. This highly reactive species is then quenched with a borate ester, such as trimethyl borate, followed by acidic workup to afford (6-(4-fluorophenoxy)pyridin-3-yl)boronic acid. The subsequent oxidation of the boronic acid to the hydroxyl group can be accomplished using various oxidizing agents, such as hydrogen peroxide or oxone, under basic conditions.

Synthesis of Advanced this compound Analogues and Derivatives

The modular nature of the synthetic routes to this compound allows for the preparation of a wide array of analogues with modified pyridine and phenoxy rings. These modifications are crucial for tuning the electronic and steric properties of the molecule for various applications.

Strategies for Modifying the Pyridine Core of this compound

Introducing substituents onto the pyridine core can be achieved by starting with appropriately functionalized pyridines or by post-synthetic modification. For instance, employing a substituted 6-chloropyridine in the initial palladium-catalyzed coupling allows for the incorporation of various groups at other positions on the pyridine ring. Halogenated pyridines are particularly useful as they can undergo further cross-coupling reactions to introduce alkyl, aryl, or other functional groups. The chemoselective nature of palladium-catalyzed reactions allows for the stepwise functionalization of polysubstituted pyridines. nih.gov

Introduction of Diverse Substituents on the Phenoxy Moiety of this compound

The diversity of commercially available substituted phenols allows for the synthesis of a broad range of analogues with different substituents on the phenoxy ring. By replacing 4-fluorophenol with other substituted phenols in the initial coupling reaction, a library of compounds with varying electronic and lipophilic properties can be generated. For example, the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrates the use of substituted nitrophenols in similar etherification reactions. mdpi.com This approach enables the exploration of structure-activity relationships by systematically altering the substitution pattern on the phenoxy group.

Table 2: Examples of Substituted Phenols for Analogue Synthesis

| Substituted Phenol | Resulting Moiety on Pyridine |

| 4-Chlorophenol | 6-(4-Chlorophenoxy) |

| 4-Methoxyphenol | 6-(4-Methoxyphenoxy) |

| 4-Trifluoromethylphenol | 6-(4-Trifluoromethylphenoxy) |

| 3,4-Difluorophenol | 6-(3,4-Difluorophenoxy) |

This table provides examples of commercially available phenols that can be used to generate analogues of the title compound.

Multi-Component Reaction Approaches for Related Fluorophenoxy Pyridine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular architectures from simple starting materials in a single step. rsc.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, several established methods for constructing the core pyridine ring can be adapted to create precursors for this target molecule. These precursors can then be functionalized in subsequent steps.

Notable MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. nih.gov For instance, the Guareschi-Thorpe reaction, which involves the condensation of a β-keto ester with cyanoacetamide, can yield a 2,6-dihydroxypyridine (B1200036) scaffold. researchgate.net A strategic adaptation of this method could involve a precursor that allows for selective functionalization at the 6-position.

A plausible synthetic route could involve a multi-component reaction to first assemble a di-substituted pyridine ring, which is then elaborated to introduce the 4-fluorophenoxy moiety. For example, a reaction could be designed to yield a 6-halopyridin-3-ol intermediate. This intermediate would then be a suitable substrate for a subsequent nucleophilic aromatic substitution or a cross-coupling reaction with 4-fluorophenol.

The following table outlines a conceptual multi-component approach for a precursor to this compound:

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold | Potential for Elaboration |

| Modified Hantzsch Dihydropyridine Synthesis | Aldehyde | β-Ketoester | Ammonia Source | 1,4-Dihydropyridine | Oxidation to a functionalized pyridine |

| Guareschi-Thorpe Pyridine Synthesis | β-Keto Ester with leaving group precursor | Cyanoacetamide | Base | 2,6-Disubstituted Pyridine | Selective functionalization at C6 |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine | Ethynyl Ketone | - | Substituted Pyridine | Direct formation of a functionalized pyridine ring |

These MCRs are advantageous due to their convergence and ability to build molecular complexity rapidly. The choice of specific starting materials would be critical in directing the synthesis towards a precursor that is readily converted to the final product.

Process Optimization and Green Chemistry Principles in the Synthesis of this compound

Catalyst and Ligand Selection: The formation of the aryl ether linkage between the pyridine core and the 4-fluorophenol is a critical transformation. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. orientjchem.org Modern approaches focus on the use of catalytic amounts of copper or palladium with appropriate ligands to facilitate the reaction under milder conditions. nih.gov For a potential Ullmann-type synthesis of this compound from a 6-halopyridin-3-ol precursor, optimization would involve screening various copper sources (e.g., CuI, CuO nanoparticles) and ligands (e.g., picolinic acid, N-methylglycine). acs.orgacs.org

Solvent and Base Selection: The choice of solvent and base is paramount for both reaction efficiency and environmental impact. Green chemistry principles advocate for the use of safer and more environmentally benign solvents. researchgate.net For the synthesis of pyridine derivatives, solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are common but pose environmental and safety concerns. orientjchem.orgacs.org Process optimization would explore greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even aqueous micellar systems. rsc.org The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) also significantly influences the reaction rate and yield, and its compatibility with the chosen solvent and catalyst system must be carefully evaluated. acs.org

Reaction Conditions and Work-up: Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. Design of Experiments (DoE) can be a powerful tool for systematically exploring the reaction space and identifying optimal conditions. Furthermore, developing a streamlined work-up and purification procedure is essential for a scalable process. Avoiding hazardous reagents like crotonaldehyde, which has been used in some pyridine syntheses, is a key consideration for a greener process.

The following table summarizes key considerations for process optimization and the application of green chemistry principles in the synthesis of this compound:

| Process Aspect | Traditional Approach | Green Chemistry/Optimized Approach | Rationale |

| Catalysis | Stoichiometric copper | Catalytic copper or palladium with optimized ligands | Reduced metal waste, milder reaction conditions, higher efficiency |

| Solvent | Aprotic polar solvents (DMF, DMSO) | Greener solvents (e.g., CPME, anisole), aqueous systems | Reduced environmental impact, improved safety profile |

| Reagents | Use of hazardous reagents | Selection of safer, more benign reagents | Enhanced process safety |

| Energy Consumption | High reaction temperatures | Lower reaction temperatures through efficient catalysis | Reduced energy costs and environmental footprint |

| Atom Economy | Multi-step synthesis with protecting groups | Convergent synthesis (e.g., MCRs), telescoped reactions | Minimized waste, increased efficiency |

| Purification | Column chromatography | Crystallization, slurry-based purification | Reduced solvent usage, improved scalability |

By systematically addressing these aspects, a robust, efficient, and environmentally responsible process for the synthesis of this compound can be developed.

Structure Activity Relationship Sar Studies of 6 4 Fluorophenoxy Pyridin 3 Ol Derivatives

Design and Synthesis of 6-(4-Fluorophenoxy)pyridin-3-ol Analogues for SAR Elucidation

The design and synthesis of analogues of this compound are foundational to understanding its SAR. Synthetic strategies often involve multi-step sequences to introduce diverse substituents and structural variations.

A common approach begins with commercially available starting materials, such as 4-chloro-1H-pyrazolo[3,4-b]pyridine. acs.org This scaffold can undergo a series of reactions, including iodination and subsequent coupling reactions, to introduce various functionalities. acs.org For instance, a selective nucleophilic aromatic substitution (SNAr) reaction can be employed to couple the core with different phenols or anilines, followed by other modifications like nitro group reduction. acs.org

Another synthetic route might involve the condensation of a substituted thiazolidin-4-one with a pyrrole-3-carbaldehyde derivative. nih.gov The synthesis of these precursors allows for a wide range of analogues to be generated by varying the initial amines and aldehydes used. nih.gov For example, different thioureas can be reacted with chloroacetyl chloride to produce a variety of thiazolidin-4-one heads, which are then condensed with a constant pyrrole (B145914) spacer to explore the impact of the head group on activity. nih.gov

Multicomponent reactions (MCRs) also offer an efficient pathway to synthesize diverse libraries of related compounds. These one-pot reactions can combine three or more reactants to quickly generate complex molecular architectures, facilitating the rapid exploration of SAR. purdue.edu

The following table provides an overview of synthetic strategies employed for generating analogues for SAR studies:

| Starting Material Example | Key Reaction Types | Purpose of Analogue Generation |

| 4-chloro-1H-pyrazolo[3,4-b]pyridine acs.org | Iodination, SNAr, Nitro reduction | Explore different substituents on the core structure. |

| Thiazolidin-4-ones and Pyrrole-3-carbaldehydes nih.gov | Condensation, Vilsmeier-Haack reaction | Systematically vary different regions of the molecule. |

| Aldehydes, Amines, and Acetone purdue.edu | Multicomponent reactions | Rapidly generate a diverse library of analogues. |

Positional and Substituent Effects on Biological Activity of this compound Related Structures

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the core structure. SAR studies have delineated the specific contributions of the pyridine (B92270) moiety, the fluorophenoxy group, and the linker connecting them.

Impact of Pyridine Moiety Modifications

Modifications to the pyridine ring of this compound and related structures can significantly alter their biological profiles. The pyridine ring often serves as a key scaffold for interaction with biological targets. nih.gov

For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, the substitution pattern on the pyridine ring was found to be crucial for their anti-inflammatory activity. researchgate.net The introduction of different groups can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

In another study on pyrrolo[3,4-c]pyridine derivatives, modifications to the pyridine core were shown to impact their antidiabetic properties. nih.gov The replacement of the pyridine with other heterocyclic systems, such as quinoline (B57606) or quinazoline, has also been explored as a bioisosteric replacement strategy to potentially improve activity or pharmacokinetic properties. nih.gov

The following table summarizes the effects of modifications to the pyridine moiety:

| Modification | Observed Effect | Potential Rationale | Reference |

| Introduction of various substituents | Altered anti-inflammatory activity | Changes in electronic and steric properties affecting target binding. | researchgate.net |

| Replacement with quinoline/quinazoline | Potential for improved activity | Bioisosteric replacement can enhance binding or ADME properties. | nih.gov |

| General modifications | Impact on antidiabetic activity | The pyridine core is crucial for interaction with the biological target. | nih.gov |

Influence of Fluorophenoxy Substitutions

The fluorophenoxy group is a critical component of the this compound structure, and substitutions on this ring have a profound impact on biological activity. The fluorine atom, in particular, can influence metabolic stability and binding interactions.

In a study of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the substituent on the phenoxy ring was a significant determinant of their ability to increase insulin (B600854) sensitivity. nih.gov Specifically, placing a substituent at the para position of the phenyl ring was found to enhance activity. Derivatives with 4-phenoxy, 4-(4-iodophenoxy), 4-(3,4-dichlorophenoxy), and 4-(4-methylphenoxy) groups all demonstrated a notable increase in insulin sensitivity. nih.gov

Similarly, for a series of AXL kinase inhibitors, the nature of the substitution on the phenoxy ring was key to their potency. nih.gov The presence and position of groups like fluorine can alter the electronic distribution and conformation of the molecule, leading to more favorable interactions with the target enzyme.

The table below illustrates the influence of fluorophenoxy substitutions on activity:

| Substitution | Position | Observed Effect on Activity | Reference |

| Iodo | para | Increased insulin sensitivity | nih.gov |

| Dichloro | meta, para | Increased insulin sensitivity | nih.gov |

| Methyl | para | Increased insulin sensitivity | nih.gov |

| Fluoro | para | Crucial for AXL kinase inhibition | nih.gov |

Role of Linker Chemistry in Structural Optimization

In the context of targeted drug delivery, the choice of linker is paramount for controlling drug release. nih.gov For example, pH-sensitive linkers like acyl hydrazones can be designed to be stable at physiological pH but cleave at the lower pH of tumor microenvironments or endosomes. nih.gov

In the development of AXL kinase inhibitors, a 6-aminopyridin-3-ol moiety itself was considered a potential linker, highlighting the diverse chemical structures that can serve this function. nih.gov The optimization of linkers is a key strategy in drug design to fine-tune the molecule's properties for improved efficacy and reduced off-target effects. The linker's chemistry can be designed to be sensitive to specific physiological conditions, such as pH, providing a mechanism for targeted drug release. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights for designing new analogues with enhanced potency.

In a study of 4,5-dihydropyrazole niacinamide derivatives as BRAF inhibitors, a 3D-QSAR model was developed to understand the pharmacophoric requirements for potent inhibition. nih.gov This model helped to identify key structural features that contribute to the biological activity. Similarly, for a series of 1,2,4-triazole (B32235) derivatives with anticancer activity, a 3D-QSAR model using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method was constructed. nih.gov The model revealed that steric and electrostatic fields were significant contributors to the observed activity, providing a roadmap for the design of more potent compounds. nih.gov

These QSAR models are typically built using a training set of compounds with known activities and then validated using a test set. The statistical quality of the model, often assessed by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), determines its predictive power. nih.gov

Structure-Based Drug Design Approaches for this compound and Related Inhibitors

Structure-based drug design utilizes the three-dimensional structure of the biological target, often a protein or enzyme, to design and optimize inhibitors. This approach has been instrumental in the development of potent and selective inhibitors related to the this compound scaffold.

For example, in the discovery of novel AXL kinase inhibitors, structure-based design strategies were employed to design fused-pyrazolone carboxamide derivatives. nih.gov Docking simulations of these compounds into the AXL kinase active site revealed key hydrogen bonding interactions and steric complementarity that were crucial for their inhibitory activity and selectivity. nih.gov

Similarly, in the design of inhibitors for TAM and MET receptor kinases, a scalable synthetic route was developed for a core structure, (R)-2-((4-(4-amino-2-fluorophenoxy)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol. acs.org The design of these inhibitors was guided by the structural features of the kinase active sites.

The following table highlights key aspects of structure-based drug design for related inhibitors:

| Target | Design Strategy | Key Findings from Docking | Reference |

| AXL Kinase | Design of fused-pyrazolone carboxamides | Hydrogen bonds with K567 and D690 in the allosteric pocket. | nih.gov |

| TAM and MET Kinases | Synthesis of pyrazolo[3,4-b]pyridine core | Guided by structural features of the kinase active sites. | acs.org |

| BRAF Kinase | Docking simulation of dihydropyrazole derivatives | Determined the probable binding model for potent inhibition. | nih.gov |

Biological Activities and Molecular Mechanisms of 6 4 Fluorophenoxy Pyridin 3 Ol and Its Analogues

Modulation of Specific Protein Targets by 6-(4-Fluorophenoxy)pyridin-3-ol Derivatives

Derivatives of this compound have been shown to interact with a variety of protein targets, including kinases, G-protein coupled receptors, and ion channels. These interactions are highly dependent on the specific structural modifications made to the core scaffold.

Kinase Inhibition Profiles (e.g., c-Met Kinase, FLT3-ITD, AXL)

A significant area of research has focused on the development of this compound analogues as kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Several studies have explored derivatives of the this compound scaffold as c-Met inhibitors. For instance, a series of N-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(1)-(4-arylidenesemicarbazide) derivatives, which incorporate a related phenoxy-pyridine moiety, have demonstrated potent c-Met kinase inhibition. researchgate.net One of the most promising compounds from this series exhibited a half-maximal inhibitory concentration (IC50) of 1.4 nM against c-Met. researchgate.net The design of these inhibitors often involves modifying different fragments, such as quinazoline, pyridine (B92270), and tetrahydro-pyridothienopyrimidine headgroups, to optimize their binding affinity and selectivity. nih.gov

FLT3-ITD: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). researchgate.netnih.gov The internal tandem duplication (FLT3-ITD) mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. researchgate.netnih.gov Analogues based on the this compound scaffold have been investigated as potential FLT3-ITD inhibitors. For example, a series of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives were synthesized and showed potent inhibitory activity against FLT3. researchgate.net Second-generation FLT3 inhibitors have shown clinical efficacy, highlighting the potential of targeting this kinase. nih.govyoutube.com

AXL: The AXL receptor tyrosine kinase is another important target in cancer therapy, as its overexpression is associated with tumor growth, metastasis, and drug resistance. nih.govnih.goved.ac.ukresearchgate.net The this compound scaffold has been utilized in the design of AXL inhibitors. Many AXL inhibitors are multi-targeted, also inhibiting other kinases like c-Met and VEGFR2. nih.goved.ac.uk For example, Cabozantinib is a potent inhibitor of c-Met, AXL, and VEGFR2. nih.gov The development of selective AXL inhibitors is an active area of research, with compounds like BGB-324 (R428) showing high selectivity. researchgate.net

Table 1: Kinase Inhibition Profiles of Selected this compound Analogues

| Compound/Series | Target Kinase | IC50 (nM) | Reference |

| N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide derivative | c-Met | 1.4 | researchgate.net |

| 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives (Compound 12c) | FLT3 | 312 | researchgate.net |

| 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives (Compound 12g) | FLT3 | 384 | researchgate.net |

| Cabozantinib (XL184) | c-Met | 1.3 | nih.gov |

| Cabozantinib (XL184) | AXL | 7 | ed.ac.uk |

| BGB-324 (R428) | AXL | 14 | researchgate.net |

Receptor Agonism/Antagonism (e.g., Dopamine (B1211576) D2/D3, Serotonin (B10506) 5-HT1A, Neuropeptide Y5)

Derivatives of this compound have also been explored for their ability to interact with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are important drug targets.

Dopamine D2/D3 and Serotonin 5-HT1A Receptors: The dopaminergic and serotonergic systems are key targets for the treatment of neuropsychiatric disorders like schizophrenia. Multi-target ligands that modulate dopamine D2, D3, and serotonin 5-HT1A receptors may offer improved therapeutic benefits. nih.gov Research into indazole and piperazine (B1678402) scaffolds has led to the development of compounds with affinity for these receptors. nih.gov While not directly featuring the this compound core, related structures with phenoxy-pyridine moieties have been part of such investigations. The introduction of a pyridin-3-yl substituent has been shown to influence the activity at these receptors. nih.gov

Neuropeptide Y5 Receptor: The neuropeptide Y5 (NPY5) receptor is implicated in the regulation of food intake and energy balance, making it a target for the treatment of obesity. bioworld.comnih.gov It is also being investigated for its role in other conditions like attention deficit hyperactivity disorder and schizophrenia. bioworld.com Amide derivatives have been discovered that act as antagonists of the NPY5 receptor, with some compounds displaying high binding affinity in the nanomolar range. bioworld.commedchemexpress.com

Ion Channel Modulation (e.g., Sodium-Calcium Exchanger - NCX)

The sodium-calcium exchanger (NCX) is a transmembrane protein that plays a critical role in maintaining calcium homeostasis in cells, particularly in cardiac myocytes. plos.org Dysregulation of NCX activity can contribute to cardiac arrhythmias.

Sodium-Calcium Exchanger (NCX): Several compounds with structures related to this compound have been developed as inhibitors of NCX. For instance, ORM-10962, which contains a 6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl moiety, is a highly selective NCX inhibitor. plos.org Another compound, ORM-10103, with a 5-nitro-2-(2-phenylchroman-6-yloxy)pyridine structure, also demonstrates selective NCX inhibition. nih.gov These inhibitors have been shown to prevent calcium overload-induced arrhythmias in preclinical models. plos.orgnih.gov They can modulate both the forward and reverse modes of the exchanger, and their effects can be either positive or negative inotropy depending on the operational mode of NCX. plos.org

Table 2: Receptor and Ion Channel Modulation by Selected this compound Analogues and Related Compounds

| Compound/Series | Target | Activity | Ki (nM) | Reference |

| Amide derivatives | Neuropeptide Y5 Receptor | Antagonist | 3.8 | bioworld.com |

| CGP71683 hydrochloride | Neuropeptide Y5 Receptor | Antagonist | 1.3 | medchemexpress.com |

| MK-0557 | Neuropeptide Y5 Receptor | Antagonist | 1.6 | medchemexpress.com |

| L 152804 | Neuropeptide Y5 Receptor | Antagonist | 26 | medchemexpress.com |

| ORM-10962 | Sodium-Calcium Exchanger (NCX) | Inhibitor | - | plos.org |

| ORM-10103 | Sodium-Calcium Exchanger (NCX) | Inhibitor | - | nih.gov |

Cellular Pathway Perturbations by this compound Analogues (In vitro studies)

The modulation of specific protein targets by this compound analogues translates into significant effects on cellular pathways, particularly those involved in cancer cell proliferation, survival, and motility.

Antiproliferative Effects and Induction of Apoptosis in Cancer Cell Lines (e.g., A549, HT-29)

A key desired outcome of targeting kinases like c-Met and FLT3-ITD is the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).

Antiproliferative Activity: Numerous studies have demonstrated the antiproliferative effects of this compound derivatives in various cancer cell lines. For example, N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide derivatives exhibited moderate to excellent cytotoxicity against A549 (lung carcinoma) and HT-29 (colon adenocarcinoma) cell lines. researchgate.net Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown cytotoxic activity against these cell lines. nih.gov The antiproliferative activity is often correlated with the inhibition of specific kinases. For instance, FLT3 inhibitors have shown potent antiproliferative effects in AML cell lines like MV4-11 and MOLM-13. nih.govhaematologica.org

Induction of Apoptosis: In addition to inhibiting proliferation, these compounds can induce apoptosis in cancer cells. The inhibition of survival signaling pathways, such as the PI3K/AKT and MAPK pathways which are downstream of c-Met and FLT3, is a common mechanism. researchgate.netgoogle.com For example, oxazolo[5,4-d]pyrimidine derivatives can activate the caspase cascade, a key component of the apoptotic machinery. nih.gov

Table 3: Antiproliferative Activity of Selected this compound Analogues and Related Compounds in Cancer Cell Lines

| Compound/Series | Cell Line | Activity | IC50/CC50 (µM) | Reference |

| N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide derivatives | A549, HT-29 | Cytotoxicity | Moderate to Excellent | researchgate.net |

| Oxazolo[5,4-d]pyrimidine derivative 3g | HT-29 | Cytotoxicity | 58.44 ± 8.75 | nih.gov |

| Oxazolo[5,4-d]pyrimidine derivative 3j | HT-29 | Cytotoxicity | 99.87 ± 10.90 | nih.gov |

| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 | Cytotoxicity | 17 ± 1 | nih.gov |

| Imidazo[1,2-b]pyridazine derivative 34f | MV4-11 (FLT3-ITD+) | Antiproliferative | 0.007 | nih.gov |

| Imidazo[1,2-b]pyridazine derivative 34f | MOLM-13 (FLT3-ITD+) | Antiproliferative | 0.009 | nih.gov |

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. The signaling pathways regulated by kinases like c-Met and AXL are heavily involved in these processes.

Inhibition of Cell Motility: By inhibiting these kinases, this compound analogues can effectively block cell migration and invasion. The HGF/c-Met pathway, for example, is a potent inducer of cell motility, and its inhibition leads to a reduction in the migratory capacity of cancer cells. Similarly, the NPY/Y5R axis has been shown to stimulate neuroblastoma cell motility through the activation of RhoA, and Y5R antagonists can inhibit this process. nih.gov Furthermore, small-molecule inhibitors that block the interaction of pleckstrin homology (PH) domains with phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a downstream effector of many kinases, have been shown to inhibit cell migration and invasion. nih.gov

Antimicrobial Activity of this compound Derivatives

No specific data was found for the antimicrobial activity of this compound or its direct derivatives.

Information regarding the in vitro antibacterial efficacy of this compound derivatives against key Gram-negative (Escherichia coli, Proteus mirabilis) and Gram-positive (Staphylococcus albus, Bacillus subtilis) bacterial strains is not available in the reviewed literature.

There are no published studies detailing the antifungal properties of this compound derivatives against fungal species such as Aspergillus niger.

The scientific literature lacks any reports on the evaluation of this compound derivatives for antimycobacterial activity.

Computational and Theoretical Chemistry Studies of 6 4 Fluorophenoxy Pyridin 3 Ol

Quantum Chemical Calculations of 6-(4-Fluorophenoxy)pyridin-3-ol

Electronic Structure, Molecular Geometry, and Conformational Analysis

No published studies were found that detail the electronic structure, optimized molecular geometry, or conformational analysis of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A molecular electrostatic potential map for this compound has not been published.

Global Reactivity Parameters

Information regarding the global reactivity parameters, such as ionization potential, electron affinity, electronegativity, hardness, electrophilicity, and polarizability, for this compound is not available in the current body of scientific literature.

Charge Distribution Analysis (NBO)

No Natural Bond Orbital (NBO) analysis detailing the charge distribution within the this compound molecule has been reported.

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Specific molecular modeling or docking studies investigating the interaction of this compound with any protein targets have not been found in the public domain.

Binding Affinity Predictions for this compound Analogues with Biological Targets

A crucial step in the discovery of new drugs is the prediction of how strongly a compound (a ligand) will bind to its biological target, typically a protein. This binding affinity is a key determinant of the compound's potential efficacy. Computational methods, particularly molecular docking and free energy calculations, are instrumental in predicting these interactions for novel compounds like this compound and its analogues.

The process would begin with the identification of a relevant biological target. Subsequently, a library of virtual analogues of this compound would be created by systematically modifying its chemical structure. These modifications could include altering substituent groups, changing the position of the fluorine atom, or replacing the pyridine (B92270) ring with other heterocycles.

Molecular docking simulations would then be performed to predict the preferred binding pose of each analogue within the active site of the target protein. The scoring functions within the docking software provide an estimation of the binding affinity, typically as a binding energy value. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), could be employed for a more accurate prediction of the binding free energy.

The results of these predictions would allow for the ranking of the analogues based on their predicted affinity for the target. This information is invaluable for prioritizing which compounds should be synthesized and tested in the laboratory, thereby saving significant time and resources.

Illustrative Data: Binding Affinity Predictions for this compound Analogues

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| This compound | Parent Compound | -8.5 | 150 |

| Analogue 1 | 4-Chlorophenoxy | -8.8 | 110 |

| Analogue 2 | 4-Methylphenoxy | -8.2 | 200 |

| Analogue 3 | 2-Fluorophenoxy | -7.9 | 350 |

| Analogue 4 | Pyrimidin-5-ol | -7.5 | 500 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally validated or published results for this compound or its analogues.

Investigation of Inhibitor Binding Modes and Key Interactions

Understanding how a potential drug molecule interacts with its target at an atomic level is fundamental for structure-based drug design. Computational chemistry provides powerful tools to visualize and analyze these interactions, offering a rationale for the observed binding affinity and guiding further optimization of the inhibitor.

For this compound, molecular docking studies would reveal the most likely binding orientation, or "pose," within the active site of its target protein. Analysis of this binding pose would identify the key intermolecular interactions responsible for stabilizing the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The hydroxyl group on the pyridine ring and the ether oxygen of this compound are potential hydrogen bond donors and acceptors, respectively. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The fluorophenoxy and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the compound can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Molecular dynamics (MD) simulations can further refine the understanding of the binding mode. By simulating the movement of the ligand and protein over time, MD simulations can assess the stability of the binding pose and the persistence of key interactions. This detailed knowledge of the binding mode allows medicinal chemists to rationally design modifications to the structure of this compound to enhance its interactions with the target and improve its potency.

Illustrative Data: Key Interactions for this compound

| Interaction Type | Interacting Group on Compound | Interacting Residue on Target Protein |

| Hydrogen Bond | Pyridin-3-ol | Asp121 |

| Hydrogen Bond | Ether Oxygen | Ser89 |

| Pi-Pi Stacking | Fluorophenoxy Ring | Phe256 |

| Hydrophobic Interaction | Pyridine Ring | Leu198, Val201 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally validated or published results for this compound.

Theoretical Prediction of ADMET Properties (In silico ADME profiling)

Beyond its interaction with the intended target, the success of a drug candidate depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADMET profiling uses computational models to estimate these properties for a given chemical structure. nih.gov

For this compound, a range of ADMET properties would be predicted using various computational tools and models. These models are typically built from large datasets of experimental results and use quantitative structure-property relationship (QSPR) methods or machine learning algorithms.

Key predicted ADMET properties for this compound would include:

Absorption: Prediction of properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and the volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes and prediction of the compound's metabolic stability.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Early assessment of potential toxicities such as cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity (e.g., Ames test).

These in silico predictions provide a comprehensive profile of the drug-like properties of this compound, highlighting potential liabilities that may need to be addressed through chemical modification.

Illustrative Data: In silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification |

| Aqueous Solubility | Moderately Soluble |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally validated or published results for this compound.

Spectroscopic Characterization and Advanced Structural Analysis of 6 4 Fluorophenoxy Pyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing atom-level information about the structure and chemical environment of a molecule in solution. For 6-(4-Fluorophenoxy)pyridin-3-ol, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the aromatic rings and the positions of the substituents.

Comprehensive ¹H and ¹³C NMR Spectral Interpretation

While a publicly available, fully assigned spectrum for this compound is not readily accessible, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on established chemical shift principles and data from analogous structures, such as 3-pyridinol, 4-fluoroanisole, and other 6-substituted pyridin-3-ol derivatives.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the pyridinol and fluorophenoxy rings. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The protons on the pyridinol ring (H-2, H-4, H-5) will exhibit characteristic splitting patterns due to their coupling. Similarly, the protons on the 4-fluorophenoxy ring will appear as a pair of doublets (an AA'BB' system) due to the symmetry of the ring and coupling to the fluorine atom.

Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges in a typical deuterated solvent like DMSO-d₆. Actual values may vary.

| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| OH | 9.0 - 10.0 | br s | - | Chemical shift is variable; exchanges with D₂O. |

| H-2 | 7.9 - 8.1 | d | ~2-3 Hz | Doublet due to coupling with H-4. |

| H-4 | 7.2 - 7.4 | dd | J ≈ 8-9 Hz, 2-3 Hz | Doublet of doublets from coupling to H-5 and H-2. |

| H-5 | 6.8 - 7.0 | d | ~8-9 Hz | Doublet due to coupling with H-4. |

| H-2'/H-6' | 7.1 - 7.3 | m (AA' part) | - | Protons ortho to the ether linkage. |

¹³C NMR Spectrum: The ¹³C NMR spectrum will show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon attached to the fluorine atom (C-4') will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine (C-3'/C-5' and C-2'/C-6') will show smaller two- and three-bond couplings, respectively. The carbons of the pyridinol ring will have chemical shifts influenced by the nitrogen atom and the hydroxyl and ether substituents.

Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges and C-F coupling constants (J) in a typical deuterated solvent like DMSO-d₆.

| Carbon | Expected δ (ppm) | C-F Coupling (JCF) | Notes |

|---|---|---|---|

| C-2 | ~140-145 | - | Influenced by the ring nitrogen. |

| C-3 | ~150-155 | - | Carbon bearing the -OH group. |

| C-4 | ~120-125 | - | |

| C-5 | ~110-115 | - | |

| C-6 | ~158-163 | - | Carbon bearing the ether linkage. |

| C-1' | ~150-154 | Small (⁴JCF) | Carbon attached to the ether oxygen. |

| C-2'/C-6' | ~122-127 | Small (³JCF ≈ 8-10 Hz) | |

| C-3'/C-5' | ~116-120 | Medium (²JCF ≈ 20-25 Hz) |

Applications of Multi-dimensional NMR Techniques for Structure Elucidation

For an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity of protons on the pyridinol ring. Cross-peaks would be observed between H-2 and H-4, and between H-4 and H-5, confirming their adjacent positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to assign the carbon signals for C-2, C-4, C-5, and the protonated carbons of the fluorophenoxy ring.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between fluorine and hydrogen atoms, which can be useful in confirming the conformation around the ether linkage.

The combined use of these techniques allows for a complete and confident assignment of the molecular structure. mdpi.com

Dynamic NMR Studies (e.g., pH-dependent protonation effects)

The structure of this compound contains both an acidic phenol-like hydroxyl group and a basic pyridine (B92270) nitrogen atom. This makes its NMR spectrum susceptible to changes in pH. nih.gov Dynamic NMR studies that monitor chemical shifts as a function of pH can provide valuable information on the pKa values of the molecule.

Upon addition of acid, the pyridine nitrogen becomes protonated. This protonation would induce significant downfield shifts for the adjacent protons (H-2 and H-5) and carbons (C-2 and C-6) due to the increased positive charge and inductive electron withdrawal. Conversely, upon addition of a base, the hydroxyl proton is removed to form a phenoxide. This would cause upfield shifts for the protons and carbons on the pyridinol ring, particularly C-3, C-2, and C-4, due to increased electron donation from the negatively charged oxygen.

The chemical shift of the nitrogen atom itself, observable via ¹⁵N NMR, is exceptionally sensitive to protonation, with potential shifts of over 90 ppm between the protonated and free base forms. researchgate.net Such pH titrations are crucial for understanding the molecule's behavior in different chemical environments and for identifying its most likely ionization state under physiological conditions. nih.govnist.govnih.gov

Infrared (IR) and Vibrational Spectroscopy

Characteristic Vibrational Modes and Functional Group Analysis

The IR spectrum of this compound would be complex, but key functional groups will give rise to distinct, identifiable absorption bands.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3500 | Broad, Strong | Indicates hydrogen bonding. The broadness is a key feature of hydroxyl groups. youtube.com |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on both the pyridine and benzene (B151609) rings. vscht.cz |

| C=N, C=C Stretch (Aromatic Rings) | 1450 - 1620 | Medium to Strong | A series of bands corresponding to the stretching vibrations within the two aromatic rings. pw.edu.plnist.gov |

| Aryl-O-C Asymmetric Stretch | 1200 - 1270 | Strong | Characteristic of the diaryl ether linkage. |

| Aryl-O-C Symmetric Stretch | 1000 - 1075 | Medium | Characteristic of the diaryl ether linkage. |

| C-F Stretch | 1150 - 1250 | Strong | This band may overlap with the C-O stretch, but is typically very intense. |

| O-H Bend | 1330 - 1440 | Medium | In-plane bending of the hydroxyl group. |

Analysis of these bands confirms the presence of the key hydroxyl, diaryl ether, and fluoro-aromatic functionalities within the molecule. The broad O-H stretch is particularly indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nist.gov

Conformational Analysis via Vibrational Spectroscopy

The this compound molecule possesses conformational flexibility, primarily due to rotation around the two C-O bonds of the ether linkage. This rotation gives rise to different conformers, which may have distinct energies and populations. Vibrational spectroscopy, often paired with computational methods like Density Functional Theory (DFT), is a powerful tool for studying this conformational landscape. mdpi.comarxiv.org

Different spatial arrangements of the two aromatic rings relative to each other will result in subtle shifts in the vibrational frequencies of the C-O-C stretching modes and the out-of-plane bending modes of the rings. yorku.ca For example, a more planar conformer might exhibit slightly different IR band positions compared to a more twisted conformer due to changes in conjugation and steric interactions.

By comparing the experimental IR spectrum with spectra calculated for different optimized conformers, it is possible to determine the most stable conformation or the mixture of conformations present at a given temperature. mdpi.comnih.gov This analysis provides a deeper understanding of the molecule's three-dimensional structure, which is critical for interpreting its chemical behavior and interactions with other molecules.

Metabolic Pathways and Biotransformation Studies of 6 4 Fluorophenoxy Pyridin 3 Ol in Vitro and Theoretical

Investigation of Metabolic Stability of 6-(4-Fluorophenoxy)pyridin-3-ol Analogues (In vitro microsomal clearance)

For instance, research on pyridine-based noncatalytic site integrase inhibitors (NCINIs) has shown that metabolic stability can be significantly influenced by the substituents on the pyridine (B92270) ring. In these studies, low levels of hepatic clearance were generally observed for many analogues in human and rat hepatocyte incubations. googleapis.com The clearance of these compounds is often a critical factor, with efforts made to minimize extensive metabolism to ensure favorable pharmacokinetic properties. googleapis.com

The general approach to determining in vitro microsomal clearance involves incubating the compound with liver microsomes and a cofactor like NADPH, which is necessary for the function of CYP enzymes. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS). From this data, the intrinsic clearance (CLint) can be calculated, which represents the inherent ability of the liver enzymes to metabolize the compound.

Below is a representative data table illustrating the kind of results obtained from such studies on analogous compounds.

Table 1: Representative In Vitro Metabolic Stability of Pyridine-Based Analogues in Liver Microsomes

| Compound Analogue | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |

|---|---|---|---|

| Analogue A | Human | 25 | 55 |

| Analogue A | Rat | 40 | 35 |

| Analogue B | Human | 15 | 92 |

| Analogue B | Rat | 20 | 69 |

| Analogue C | Human | >100 | <14 |

This table is illustrative and based on typical data for pyridine derivatives; specific data for this compound is not publicly available.

Identification of Predicted Metabolic Transformations and Metabolites

The biotransformation of this compound is predicted to proceed through several key metabolic pathways, primarily involving oxidation and conjugation reactions. These predictions are based on the known metabolism of similar chemical structures, particularly those containing pyridine, phenol, and fluorophenyl moieties.

Phase I Metabolism (Oxidation): The initial phase of metabolism is likely dominated by oxidation reactions catalyzed by cytochrome P450 enzymes. The primary sites for oxidation on the this compound molecule are predicted to be:

Hydroxylation of the Pyridine Ring: The pyridine ring can undergo hydroxylation at various positions, a common metabolic pathway for pyridine derivatives.

Hydroxylation of the Phenoxy Ring: The fluorinated phenyl ring may also be a target for hydroxylation, although the presence of the fluorine atom can influence the position and rate of this reaction.

Oxidation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, a well-documented metabolic pathway for many pyridine-containing compounds. researchgate.net

Phase II Metabolism (Conjugation): Following Phase I oxidation, or directly in some cases, the parent compound and its oxidized metabolites can undergo conjugation reactions. These processes increase the water solubility of the molecule, facilitating its excretion from the body. The primary conjugation pathways for this compound, particularly due to its hydroxyl group, are:

Glucuronidation: The hydroxyl group on the pyridine ring is a prime site for glucuronidation, where glucuronic acid is attached. This is a major pathway for the elimination of phenolic compounds. Glucuronide conjugates are often major metabolites found in urine and bile. commonorganicchemistry.com

Sulfation: The hydroxyl group can also be conjugated with a sulfate (B86663) group. Sulfation is another significant pathway for the metabolism of phenolic compounds. commonorganicchemistry.com

Based on these pathways, the following table outlines the predicted metabolites of this compound.

Table 2: Predicted Metabolites of this compound

| Metabolite Type | Predicted Structure/Modification | Metabolic Pathway |

|---|---|---|

| Phase I | Hydroxylated this compound | Oxidation (CYP450) |

| Phase I | This compound-N-oxide | Oxidation (CYP450/FMO) |

| Phase II | This compound-O-glucuronide | Glucuronidation (UGTs) |

| Phase II | This compound-O-sulfate | Sulfation (SULTs) |

| Phase I/II | Hydroxylated-6-(4-Fluorophenoxy)pyridin-3-ol-glucuronide | Oxidation followed by Glucuronidation |

Enzymatic Biotransformation Mechanisms

The metabolic transformations of this compound are orchestrated by specific enzyme families.

Oxidation: The oxidative metabolism is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. rsc.org Different CYP isoforms exhibit varying substrate specificities. For aromatic compounds like this compound, isoforms such as CYP3A4, CYP2D6, and members of the CYP2C family are often implicated. The mechanism involves the activation of molecular oxygen by the heme iron center of the CYP enzyme, leading to the insertion of an oxygen atom into the substrate. rsc.org Flavin-containing monooxygenases (FMOs) could also potentially contribute to the N-oxidation of the pyridine ring.

Glucuronidation: This crucial Phase II reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) . These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. The resulting glucuronide conjugate is significantly more water-soluble and readily excreted. Different UGT isoforms have preferences for various substrates. For phenolic compounds, UGT1A and UGT2B families are particularly important.

Sulfation: The sulfation of the hydroxyl group is mediated by sulfotransferases (SULTs) . These enzymes transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. SULTs are also expressed in the liver and other tissues and play a vital role in the detoxification and elimination of phenolic compounds.

Pyridine Ring Opening: While less common for many xenobiotics, the opening of the pyridine ring is a known microbial metabolic pathway for pyridine itself. However, in mammalian systems, this is not considered a major metabolic route for substituted pyridines like this compound under normal conditions. The primary metabolic clearance is expected to occur through the aforementioned oxidation and conjugation pathways.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Glucuronic acid |

| This compound-N-oxide |

| This compound-O-glucuronide |

| This compound-O-sulfate |

| Hydroxylated this compound |

| Hydroxylated-6-(4-Fluorophenoxy)pyridin-3-ol-glucuronide |

Future Directions and Research Opportunities for 6 4 Fluorophenoxy Pyridin 3 Ol Research

Discovery of Novel Biological Targets and Therapeutic Potential

The quest for novel therapeutics remains a primary driver of chemical research. The 6-(4-Fluorophenoxy)pyridin-3-ol scaffold holds considerable promise as a foundational structure for the development of new drugs. Future research should be systematically directed towards identifying and validating its biological targets to unlock its full therapeutic potential.

A significant area of opportunity lies in the field of oncology, particularly in the development of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridine (B92270) and its derivatives have been successfully developed as inhibitors for a range of kinases, including PIM-1, Recepteur d'origine nantais (RON), and Monopolar spindle kinase 1 (Mps1). nih.govnih.gov Research efforts could focus on screening this compound and its analogues against a broad panel of cancer-related kinases. The fluorophenoxy group can engage in specific interactions within the ATP-binding pocket of kinases, potentially leading to highly potent and selective inhibitors.

Beyond oncology, the structural motif of this compound suggests potential applications in treating nervous system disorders, as well as infectious diseases. nih.govgoogle.com Exploring its activity against neurological targets and a wide range of pathogens, including fungi and mycobacteria, could reveal new therapeutic avenues. nih.govresearchgate.net

Table 1: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

| Potential Target Class | Specific Examples | Associated Therapeutic Area |

| Protein Kinases | PIM-1, RON, Mps1, TYK2 | Oncology, Inflammatory Diseases |

| Neurological Receptors | (Specific GPCRs, Ion Channels) | Central Nervous System Disorders |

| Microbial Enzymes | (e.g., InhA, Cytochrome P450) | Infectious Diseases (Antifungal, Antimycobacterial) |

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationships (SAR) of the this compound scaffold, the development of efficient and versatile synthetic methods is paramount. While classical methods for pyridine synthesis exist, future research should focus on adopting and developing advanced, catalytic, and high-throughput methodologies to generate diverse libraries of complex derivatives.

Modern catalytic systems offer powerful tools for functionalizing heterocyclic cores. Methodologies such as gold-catalyzed intramolecular hydroamination of alkynes or Rh(III)-catalyzed [4+2]-annulation could be adapted to build upon the pyridin-3-ol core, introducing novel ring systems and functional groups. nih.govmdpi.com The use of nanoparticle catalysts, for instance, has been shown to improve reaction times and yields in the synthesis of related pyridine derivatives. frontiersin.org

Furthermore, techniques like phenoxide cyclization could be explored to construct more complex polycyclic structures incorporating the core scaffold. nih.govfigshare.com These advanced methods would not only facilitate the rapid synthesis of analogues for biological screening but also enable the creation of molecules with precisely controlled three-dimensional architectures, which is often crucial for potent biological activity.

Table 2: Advanced Synthetic Strategies for this compound Derivatives

| Synthetic Methodology | Potential Application | Key Advantages |

| Metal-Catalyzed Cross-Coupling | Introduction of diverse substituents at various positions. | High efficiency, functional group tolerance. |

| Gold-Catalyzed Cyclization | Formation of fused heterocyclic ring systems. | High selectivity for complex structures. nih.gov |

| Nanoparticle Catalysis | Amide bond formation and other transformations. | Reduced reaction times, increased yields. frontiersin.org |

| C-H Activation/Annulation | Direct functionalization of the pyridine ring. | Atom and step economy. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.gov For this compound, these computational tools can significantly accelerate research and guide the discovery process in a more targeted and efficient manner.

In the realm of drug design, ML models can be employed to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. harvard.edu Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules based on the core scaffold, optimized for specific properties like high binding affinity to a target or favorable ADME (absorption, distribution, metabolism, and excretion) profiles. harvard.edu This de novo design approach can explore a much larger chemical space than traditional methods, increasing the probability of discovering novel drug candidates. harvard.edu

Table 3: Applications of AI/ML in this compound Research

| AI/ML Application | Specific Task | Expected Outcome |

| Retrosynthesis Planning | Predict optimal synthetic routes for novel derivatives. | Faster, more efficient, and potentially greener synthesis. chemcopilot.com |

| QSAR/QSPR Modeling | Predict biological activity and physical properties. | Prioritization of compounds for synthesis and testing. researchgate.net |

| Generative Models (GANs, VAEs) | Design novel molecules with desired characteristics. | Discovery of patentable and highly active compounds. harvard.edu |

| Target Identification | Analyze biological data to propose novel protein targets. | Expansion of therapeutic applications for the scaffold. nih.gov |

Exploration of this compound Scaffolds in Material Science

Beyond its biomedical potential, the this compound scaffold possesses electronic and structural features that make it an intriguing candidate for applications in material science. The pyridine ring is a well-known component in functional organic materials due to its electron-deficient nature and coordinating ability. algoreducation.comwikipedia.org

One promising area is in the development of organic electronics, particularly organic light-emitting devices (OLEDs). Pyridine-containing compounds are often used as electron-transporting materials or hosts for phosphorescent emitters. rsc.orgresearchgate.net The specific electronic properties of this compound, modulated by the fluoro and hydroxyl groups, could be fine-tuned through chemical modification to optimize energy levels (HOMO/LUMO) for efficient charge transport and injection in OLEDs. rsc.orgnih.gov

The ability of the pyridine nitrogen to coordinate with metal ions also opens doors for its use as a ligand in the construction of metal-organic frameworks (MOFs) or functional metallopolymers. nih.govmdpi.com These materials have applications in catalysis, gas storage, and sensing. The this compound scaffold could be used to create bespoke ligands that impart specific catalytic activities or photophysical properties to the resulting metal complexes. researchgate.net Additionally, pyridine derivatives have been investigated as corrosion inhibitors, a field where computational and experimental screening of this scaffold could yield new, effective agents. researchgate.net

Table 4: Potential Material Science Applications for this compound Scaffolds

| Application Area | Role of the Scaffold | Desired Properties |

| Organic Electronics (OLEDs) | Electron-Transporting Material, Host Material | Tunable HOMO/LUMO levels, good thermal stability. rsc.org |

| Catalysis | Ligand for Metal Complexes | Control of metal center's electronic properties and reactivity. nih.govnih.gov |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Porosity, specific binding sites for guest molecules. mdpi.com |

| Corrosion Inhibition | Surface Adsorbing Agent | High inhibition efficiency, strong surface binding. researchgate.net |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize over-substitution.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 9.2–10.5 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirms substitution patterns .

- X-ray crystallography : Resolves bond lengths and angles, critical for verifying the spatial arrangement of the 4-fluorophenoxy and hydroxyl groups .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 234.06 for C₁₁H₈FNO₂) .

Advanced: What strategies address conflicting bioactivity data in studies of this compound?

Answer:

Discrepancies in biological assays (e.g., IC₅₀ variations) may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure compound stability .

- Assay interference : Confirm target specificity via counter-screens against related enzymes (e.g., EGFR vs. HER2 kinases) .

- Structural analogs : Compare activity with derivatives (e.g., 6-(3-Fluorophenoxy)pyridin-3-ol) to isolate substituent effects .

Example : A 10-fold IC₅₀ difference in kinase inhibition between batches was traced to residual DMF altering protein binding kinetics .

Advanced: How do computational methods enhance understanding of this compound's mechanism of action?

Answer:

- Molecular docking : Predict binding modes to targets like EGFR kinase. The hydroxyl group forms hydrogen bonds with the hinge region (e.g., Met793), while the fluorophenoxy moiety engages in hydrophobic interactions .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with bioactivity. Fluorine’s electron-withdrawing effect enhances binding affinity by 15–20% in some analogs .

- MD simulations : Assess dynamic stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (>200°C indicates shelf-stability) .

- Karl Fischer titration : Monitors moisture content (<0.5% recommended for long-term storage) .

Advanced: How does the fluorophenoxy substituent influence reactivity in derivatization reactions?

Answer:

The 4-fluorophenoxy group impacts:

- Electrophilic substitution : Fluorine directs incoming electrophiles to the meta position of the phenyl ring, enabling regioselective bromination or nitration .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids proceed efficiently (Pd(PPh₃)₄, 80°C) due to electron-deficient aryl halide intermediates .

- Stability : Fluorine reduces oxidative degradation; half-life increases from 48 hrs (H-substituted) to 120 hrs (F-substituted) under accelerated conditions .

Advanced: How can structural analogs of this compound be systematically compared for SAR studies?

Answer:

Comparison Table :

| Compound | Substituent | LogP | IC₅₀ (EGFR, μM) |

|---|---|---|---|

| This compound | 4-Fluorophenoxy | 2.1 | 0.45 |

| 6-(3-Fluorophenoxy)pyridin-3-ol | 3-Fluorophenoxy | 2.3 | 0.68 |

| 6-(4-Chlorophenoxy)pyridin-3-ol | 4-Chlorophenoxy | 2.8 | 0.52 |

Q. Key Findings :

- Lipophilicity : Higher LogP correlates with reduced solubility but improved membrane permeability.

- Substituent position : Para-fluorine maximizes target engagement due to optimal steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.